molecular formula C11H21NO3S B8291049 Methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester

Methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester

Cat. No. B8291049
M. Wt: 247.36 g/mol
InChI Key: OVIMJSZZOHOTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid 1-cyclopentyl-piperidin-4-yl ester is a useful research compound. Its molecular formula is C11H21NO3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

(1-cyclopentylpiperidin-4-yl) methanesulfonate

InChI

InChI=1S/C11H21NO3S/c1-16(13,14)15-11-6-8-12(9-7-11)10-4-2-3-5-10/h10-11H,2-9H2,1H3

InChI Key

OVIMJSZZOHOTTP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Cyclopentyl-4-hydroxypiperidine (1 g, 5.91 mmol), DCM (10 ml) and triethylamine (0.91 ml, 6.5 mmol) were cooled to 0-5° C. and mesyl chloride (0.46 ml, 5.91 mmol) was added dropwise under N2. The reaction was allowed to warm to room temperature and stirred for 1 hour. The reaction was quenched with sat. NaHCO3 (20 ml) and the aqueous phase extracted with DCM (2×5 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give the title compound (1.38 g, 95%) as a pale yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.